molecular formula C9H13NO3 B15097276 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid

Cat. No.: B15097276
M. Wt: 183.20 g/mol
InChI Key: NDNCXLVHJKYUNN-UHFFFAOYSA-N
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Description

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid is an organic compound with the molecular formula C8H11NO3 It is a chiral chemical that features a furan ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid typically involves the reaction of furan derivatives with amino acids under specific conditions. One common method involves the use of furan-2-carbaldehyde and an amino acid derivative in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. This method often employs automated systems to control reaction parameters precisely, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amino group can produce primary or secondary amines .

Scientific Research Applications

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • **2-(Furan-2-yl)-1,3-dioxolan-4-yl)methanol
  • **2-(Furan-2-yl)-1,3-dioxan-5-ol
  • Furfurylamine

Uniqueness

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid is unique due to its combination of a furan ring with an amino acid structure. This unique combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(aminomethyl)-3-(furan-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H13NO3/c1-9(6-10,8(11)12)5-7-3-2-4-13-7/h2-4H,5-6,10H2,1H3,(H,11,12)

InChI Key

NDNCXLVHJKYUNN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CO1)(CN)C(=O)O

Origin of Product

United States

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